4-Ethyl-2-methyl-2-octenoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2-methyloct-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-10(5-2)8-9(3)11(12)13/h8,10H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELNITCVUCUISP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80989920 | |
| Record name | 4-Ethyl-2-methyloct-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-97-9 | |
| Record name | 4-Ethyl-2-methyloct-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80989920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Stereochemical Considerations and Nomenclature of 4 Ethyl 2 Methyl 2 Octenoic Acid
Elucidation of Geometric Isomerism (E/Z) at the C2-C3 Double Bond
The presence of a double bond between the second and third carbon atoms (C2 and C3) in 4-ethyl-2-methyl-2-octenoic acid gives rise to geometric isomerism. The substituents attached to these carbons determine the spatial arrangement and are designated as either E or Z based on the Cahn-Ingold-Prelog (CIP) priority rules. pressbooks.publibretexts.org
For the C2 carbon, the attached groups are a methyl group (-CH₃) and a carboxylic acid group (-COOH). Following CIP rules, the oxygen atom in the carboxylic acid has a higher atomic number than the carbon atom in the methyl group, assigning the -COOH group higher priority.
For the C3 carbon, the attached groups are a hydrogen atom (-H) and a butyl group (-CH₂CH₂CH₂CH₃) from the C4 position onwards. Carbon has a higher atomic number than hydrogen, so the butyl-containing fragment has higher priority.
The two geometric isomers are:
Z isomer : The higher priority groups (the carboxylic acid at C2 and the alkyl group at C3) are on the same side of the double bond. pressbooks.pub The IUPAC name for this isomer is (Z)-4-ethyl-2-methyl-2-octenoic acid. chemsrc.com
E isomer : The higher priority groups are on opposite sides of the double bond. pressbooks.pub The IUPAC name for this isomer is (E)-4-ethyl-2-methyl-2-octenoic acid. nih.gov
Table 1: Cahn-Ingold-Prelog Priority Assignments for Geometric Isomers of this compound
| Carbon | Attached Groups | Priority |
|---|---|---|
| C2 | -COOH | 1 |
| -CH₃ | 2 | |
| C3 | -CH(CH₂CH₃)CH₂CH₂CH₃ | 1 |
| -H | 2 |
Analysis of Chiral Centers and Enantiomeric Forms
The chirality of this compound is another significant stereochemical aspect, leading to the existence of enantiomers.
Stereoisomerism at the C2 Methyl Group
The C2 carbon is part of a double bond and is sp² hybridized. Therefore, it is not a stereocenter, and the methyl group at this position does not introduce chirality.
Stereoisomerism at the C4 Ethyl Group
The C4 carbon atom is a chiral center because it is bonded to four different groups:
A hydrogen atom (-H)
An ethyl group (-CH₂CH₃)
A butyl group (-CH₂CH₂CH₂CH₃)
The rest of the molecule containing the double bond and carboxylic acid.
This chirality at C4 results in two enantiomeric forms, designated as (R) and (S) based on the spatial arrangement of these groups. The combination of geometric isomerism and chirality means that four distinct stereoisomers of this compound can exist:
(2E, 4R)-4-ethyl-2-methyl-2-octenoic acid
(2E, 4S)-4-ethyl-2-methyl-2-octenoic acid
(2Z, 4R)-4-ethyl-2-methyl-2-octenoic acid
(2Z, 4S)-4-ethyl-2-methyl-2-octenoic acid
Table 2: Possible Stereoisomers of this compound
| Stereoisomer | Geometric Configuration (C2-C3) | Chiral Configuration (C4) |
|---|---|---|
| 1 | E | R |
| 2 | E | S |
| 3 | Z | R |
| 4 | Z | S |
Systematic Nomenclature and Structural Ambiguities in Literature
The systematic IUPAC name for this compound must include descriptors for both the geometric isomerism and the chirality to be unambiguous. For instance, a complete name would be (2E, 4R)-4-ethyl-2-methyl-2-octenoic acid.
In scientific literature and chemical databases, there can be ambiguity if the full stereochemical details are not provided. Often, the name "this compound" is used without specifying the E/Z or R/S configuration, which could refer to a mixture of isomers or a specific isomer whose stereochemistry is not fully defined in that context. nih.gov For example, PubChem lists "(E)-4-ethyl-2-methyl-oct-2-enoic acid" as a depositor-supplied synonym, indicating that the E isomer is of particular interest, but this still lacks the chiral designation for the C4 position. nih.gov Similarly, some suppliers may list the CAS number for one specific isomer, such as (Z)-4-ethyl-2-methyl-oct-2-enoic acid, while the general name is used more broadly. chemsrc.com This highlights the importance of specifying the complete stereochemistry for clarity and reproducibility in research and chemical synthesis.
Synthetic Methodologies and Chemoenzymatic Approaches for 4 Ethyl 2 Methyl 2 Octenoic Acid
Total Synthesis Strategies
Total synthesis provides the foundational routes to 4-Ethyl-2-methyl-2-octenoic acid, establishing the carbon skeleton and introducing the requisite functional groups.
The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to yield α,β-unsaturated esters. wikipedia.orglscollege.ac.innih.gov This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.org The organozinc reagent, often referred to as a Reformatsky enolate, is generated in situ and adds to the carbonyl component. wikipedia.orglscollege.ac.in
A specific procedure for the synthesis of this compound utilizes a modification of the standard Reformatsky reaction. orgsyn.org This method has been noted as being particularly well-suited for the preparation of α,γ-dialkyl-α,β-unsaturated acids. orgsyn.org The key steps involve:
Reaction: Condensation of 3-heptanone (B90015) with ethyl 2-bromopropionate using zinc.
Dehydration and Saponification: The resulting β-hydroxy ester is then dehydrated and saponified to yield the target acid. orgsyn.org
It has been reported that this compound has been exclusively prepared by this method. orgsyn.org The reaction is notable for its use with α-alkyl aliphatic aldehydes, a less common application of the Reformatsky reaction. orgsyn.org
Table 1: Key Features of the Reformatsky Reaction for this compound Synthesis
| Feature | Description |
| Reactants | 3-Heptanone, Ethyl 2-bromopropionate, Zinc |
| Intermediate | Ethyl 4-ethyl-4-hydroxy-2-methyloctanoate |
| Final Product | This compound |
| Key Advantage | Well-adapted for preparing α,γ-dialkyl-α,β-unsaturated acids. orgsyn.org |
While the Reformatsky reaction is a primary route, other olefination and carboxylation strategies exist for the synthesis of α,β-unsaturated carboxylic acids.
An alternative to the Reformatsky reaction involves the α-bromination of a saturated acid followed by dehydrohalogenation. orgsyn.org This method, however, often requires high temperatures and the use of a base like quinoline. orgsyn.org
Modern approaches focus on the direct carboxylation of olefins. rsc.org Nickel-catalyzed carboxylation of olefins with carbon dioxide presents a promising route to α,β-unsaturated carboxylic acid salts. rsc.org This method is particularly effective for 1,3-dienes. rsc.org Additionally, electrochemical methods have been developed for the hydrocarboxylation of α,β-unsaturated alkenes, offering high regioselectivity. chemrxiv.org Another innovative approach combines enzymatic carboxylic acid reduction with the Wittig reaction to produce α,β-unsaturated esters, which can then be hydrolyzed to the corresponding acids. beilstein-journals.org
Carboxylation of alkenylzirconocenes, formed in situ from alkynes, can be achieved using a copper(I) catalyst and CO2 to yield α,β-unsaturated carboxylic acids. organic-chemistry.org
The synthesis of complex molecules like this compound can be designed using either linear or convergent strategies. wikipedia.org
Enantioselective and Diastereoselective Synthesis Techniques
The presence of a chiral center at the C4 position of this compound necessitates the use of stereoselective synthesis techniques to obtain specific stereoisomers.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comyork.ac.uksigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and often recycled. sigmaaldrich.com
In the context of synthesizing chiral α,β-unsaturated acids, a chiral auxiliary can be attached to the ester group of the α-halo ester used in the Reformatsky reaction. For instance, chiral oxazolidinones have been successfully employed as auxiliaries in diastereoselective Reformatsky reactions. beilstein-journals.org The reaction of a chiral oxazolidinone with an achiral aldehyde can proceed with high diastereoselectivity. beilstein-journals.org
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations. wikipedia.org |
| Camphorsultam | Various asymmetric transformations. |
| Pseudoephedrine | Asymmetric alkylations. sigmaaldrich.com |
| 8-phenylmenthol | Introduced by E.J. Corey for asymmetric synthesis. wikipedia.org |
| trans-2-Phenyl-1-cyclohexanol | Used in ene reactions. wikipedia.org |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. mdpi.com This approach is highly efficient and is a cornerstone of modern organic synthesis. mdpi.com
For the synthesis of molecules like this compound, asymmetric catalysis can be applied to the key carbon-carbon bond-forming step. For example, the enantioselective Reformatsky reaction can be achieved using a chiral ligand in conjunction with a metal catalyst. Chiral 1,2-amino alcohols have been shown to be effective ligands in the enantioselective zinc-mediated Reformatsky reaction of aldehydes with ethyl bromoacetate. beilstein-journals.org
Furthermore, catalytic asymmetric 1,4-addition reactions of β-keto esters to nitroalkenes, promoted by bifunctional catalysts, can produce intermediates that could potentially be converted to chiral substituted carboxylic acids. semanticscholar.org The use of transition metal catalysts, such as those based on rhodium or nickel, is also prominent in asymmetric C-C bond formations. mdpi.com
Synthesis of this compound Remains Elusive in Scientific Literature
Despite a thorough review of available scientific literature, specific synthetic methodologies for the chemical compound this compound, including organocatalytic, biocatalytic, or chemoenzymatic approaches, have not been documented. The requested detailed analysis of its synthesis, including precursor development, intermediate isolation, and mechanistic investigations, cannot be provided at this time due to a lack of published research on this particular molecule.
General synthetic strategies for producing structurally similar α,β-unsaturated carboxylic acids are well-established in the field of organic chemistry. These often involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, or condensation reactions like the Knoevenagel or aldol condensations. However, without specific studies on this compound, any proposed synthetic route would be purely speculative and would not meet the required standard of a scientifically accurate and data-supported article.
Further research and publication in peer-reviewed scientific journals are necessary to elucidate the synthetic pathways and mechanistic details for this compound. Until such information becomes available, a comprehensive article on its synthesis as specified cannot be generated.
Chemical Transformations and Derivatization of 4 Ethyl 2 Methyl 2 Octenoic Acid
Esterification and Amidation Reactions for Research Probes
Esterification and amidation are fundamental nucleophilic acyl substitution reactions that convert the carboxylic acid moiety into esters and amides, respectively. These derivatives are often synthesized to modify the compound's polarity, steric bulk, or to introduce specific functionalities for research purposes.
The introduction of sulfur into the molecular structure can be a key strategy for developing research probes, including those for biological assays or materials science. While direct examples for 4-Ethyl-2-methyl-2-octenoic acid are not prevalent in the literature, established synthetic routes for analogous compounds can be applied. One approach involves the esterification with a sulfur-containing alcohol. For instance, reaction with an alcohol like 2-mercaptoethanol (B42355) under standard Fischer esterification conditions (acid catalysis) would yield the corresponding sulfur-containing ester.
Another versatile method is the coupling of the carboxylic acid with a thiol. This often requires activation of the carboxylic acid. A general and modern approach involves the use of coupling reagents that facilitate the formation of the thioester bond under mild conditions. This strategy allows for the synthesis of a wide array of thioesters by varying the thiol component. rsc.org
Table 1: Representative Synthesis of a Sulfur-Containing Ester
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
Note: DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) are common coupling agents.
Esterification of this compound with polyols (alcohols containing multiple hydroxyl groups), such as glycerol (B35011) or triethylene glycol, leads to the formation of larger molecules with potentially cross-linked structures. These reactions are typically conducted at high temperatures, often using an excess of the carboxylic acid to act as the catalyst, which drives the reaction towards completion by removing the water formed. google.com For example, the reaction with triethylene glycol would yield a mixture of mono-, di-, and potentially higher-order esters, depending on the stoichiometry of the reactants.
Table 2: Example of Esterification with a Polyol
| Reactant 1 | Reactant 2 | Conditions | Potential Products |
|---|---|---|---|
| This compound (excess) | Triethylene Glycol | Heat (e.g., 225°C), Stirring | Triethylene glycol bis(4-ethyl-2-methyl-2-octenoate) |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the primary site for a range of transformations beyond esterification, including reduction, conversion to more reactive acyl derivatives, and various nucleophilic substitution reactions.
The reduction of α,β-unsaturated carboxylic acids like this compound can proceed via different pathways, yielding distinct products depending on the reagents and conditions used.
Biocatalytic Reduction : Whole-cell biocatalysts, such as recombinant E. coli expressing carboxylic acid reductase (CAR), can be used for the reduction. This method can lead to two different products: selective reduction of the carboxylic acid to the corresponding allylic alcohol, (E)-4-ethyl-2-methyl-2-octen-1-ol, or a multi-step hydrogenation that reduces both the carboxylic acid and the carbon-carbon double bond to yield the saturated alcohol, 4-ethyl-2-methyloctan-1-ol. rsc.orgrsc.org An in vitro system using isolated enzymes can favor the formation of the allylic alcohol. rsc.org
Chemoselective Reduction to Aldehydes : A notable pathway is the copper hydride (CuH)-catalyzed asymmetric 1,4-conjugate reduction. This reaction transforms α,β-unsaturated carboxylic acids into the corresponding saturated β-chiral aldehydes. nih.govacs.org For this compound, this would result in the formation of 4-ethyl-2-methyloctanal, selectively reducing the double bond and the carboxyl group to an aldehyde. This method is valued for its high enantioselectivity and tolerance of various functional groups. acs.orgorganic-chemistry.org
Table 3: Summary of Reduction Products
| Reagent/Catalyst System | Product | Type of Reduction |
|---|---|---|
| Carboxylic Acid Reductase (CAR) - in vitro | (E)-4-ethyl-2-methyl-2-octen-1-ol | Selective Carboxyl Reduction |
| Carboxylic Acid Reductase (CAR) - in vivo | 4-ethyl-2-methyloctan-1-ol | Conjugate and Carboxyl Reduction |
To increase the reactivity of the carboxyl group towards nucleophilic attack, it can be converted into an acid halide or an anhydride.
Acid Halide Formation : The most common method for synthesizing an acid chloride is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.orguomustansiriyah.edu.iq This reaction replaces the -OH group with a -Cl atom, a much better leaving group, to yield (E)-4-ethyl-2-methyl-2-octenoyl chloride.
Acid Anhydride Formation : Acid anhydrides are typically prepared by reacting an acid chloride with the carboxylate salt of the corresponding carboxylic acid. uomustansiriyah.edu.iqmasterorganicchemistry.com For example, (E)-4-ethyl-2-methyl-2-octenoyl chloride would react with sodium (E)-4-ethyl-2-methyl-2-octenoate to produce (E)-4-ethyl-2-methyl-2-octenoic anhydride.
Nucleophilic acyl substitution is the fundamental mechanism governing the reactivity of carboxylic acid derivatives. libretexts.orgfiveable.me The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group is expelled, and the carbonyl double bond is reformed. masterorganicchemistry.com
The reactivity of acyl compounds follows a general order: Acid Chlorides > Acid Anhydrides > Esters > Amides . uomustansiriyah.edu.iqreddit.com Therefore, the (E)-4-ethyl-2-methyl-2-octenoyl chloride synthesized in section 4.2.2 would be the most reactive derivative for further transformations. It can be readily converted into esters, amides, and other derivatives by reaction with appropriate nucleophiles (alcohols, amines, etc.). The presence of the α-methyl and β-ethyl groups introduces steric hindrance around the carbonyl carbon, which may slow the rate of nucleophilic attack compared to unhindered acyl compounds.
Reactivity of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effect of the conjugated carboxyl group. This electronic characteristic makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.org Concurrently, the double bond can undergo electrophilic addition reactions typical of alkenes, although its reactivity may be attenuated compared to isolated double bonds. libretexts.org
The C=C double bond of α,β-unsaturated acids can be readily reduced through catalytic hydrogenation. wikipedia.org This process typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction saturates the double bond to yield the corresponding saturated carboxylic acid. In the case of this compound, hydrogenation results in the formation of 4-Ethyl-2-methyloctanoic acid.
Deuteration, the incorporation of deuterium (B1214612) (D), can be achieved by substituting hydrogen gas with deuterium gas (D₂) in the catalytic reduction process. This results in the addition of two deuterium atoms across the former double bond, providing a deuterated version of the saturated carboxylic acid. Such isotopically labeled molecules are valuable in mechanistic studies and as internal standards in analytical chemistry. While general for this class of compounds, specific studies on this compound are not extensively documented. More advanced biocatalytic systems using E. coli expressing carboxylic acid reductases (CARs) have been shown to reduce α,β-unsaturated carboxylic acids to their saturated primary alcohol counterparts, indicating the potential for both C=C and carboxyl group reduction in a single biological step. rsc.org
| Reactant | Reagents/Conditions | Product | Reaction Type |
| This compound | H₂, Pd/C, Ethanol | 4-Ethyl-2-methyloctanoic acid | Hydrogenation |
| This compound | D₂, PtO₂, Ethyl Acetate | 2,3-Dideuterio-4-ethyl-2-methyloctanoic acid | Deuteration |
| This compound | Whole-cell biocatalyst (E. coli with CAR) | 4-Ethyl-2-methyloctan-1-ol | Biocatalytic Reduction |
The double bond of this compound can be converted into an epoxide (an oxirane ring) using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond, yielding methyl 2-(3-ethylheptyl)oxirane-2-carboxylate. Research on structurally related α,β-unsaturated aldehydes, like 4-hydroxy-2-nonenal, has shown that epoxidation can also be achieved using hydrogen peroxide or fatty acid hydroperoxides, suggesting similar pathways may be viable for this compound. nih.gov
Dihydroxylation, the addition of two hydroxyl (-OH) groups across the double bond, can be performed using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This transformation would yield 2,3-dihydroxy-4-ethyl-2-methyloctanoic acid. The stereochemistry of the product (syn or anti-dihydroxylation) depends on the specific reagent and mechanism.
| Reactant | Reagents/Conditions | Primary Product | Reaction Type |
| This compound | m-CPBA, CH₂Cl₂ | 4-Ethyl-2-methyl-2,3-epoxyoctanoic acid | Epoxidation |
| This compound | 1. OsO₄ 2. NaHSO₃, H₂O | 2,3-Dihydroxy-4-ethyl-2-methyloctanoic acid | syn-Dihydroxylation |
| This compound | Cold, dilute KMnO₄, NaOH | 2,3-Dihydroxy-4-ethyl-2-methyloctanoic acid | syn-Dihydroxylation |
The addition of halogens (e.g., Br₂ or Cl₂) across the double bond of α,β-unsaturated carbonyl compounds proceeds to form a dihalo-substituted product. libretexts.org For this compound, reaction with bromine would yield 2,3-dibromo-4-ethyl-2-methyloctanoic acid.
In the addition of hydrogen halides (hydrohalogenation), such as hydrogen bromide (HBr), to α,β-unsaturated acids, the reaction typically proceeds via a conjugate addition mechanism. libretexts.org The proton first adds to the carbonyl oxygen, and the halide nucleophile then attacks the β-carbon. libretexts.org This results in the formation of the 3-halo-substituted saturated acid, which is an anti-Markovnikov product with respect to the alkene. libretexts.org Thus, the reaction of this compound with HBr is expected to produce 3-bromo-4-ethyl-2-methyloctanoic acid. libretexts.org A convenient method for achieving α-halogenation involves using an oxidizing agent like OXONE® in the presence of a hydrohalic acid, followed by elimination to yield an α-halo-α,β-unsaturated product. organic-chemistry.org
| Reactant | Reagents/Conditions | Expected Major Product | Reaction Type |
| This compound | Br₂, CCl₄ | 2,3-Dibromo-4-ethyl-2-methyloctanoic acid | Halogenation |
| This compound | HBr | 3-Bromo-4-ethyl-2-methyloctanoic acid | Hydrohalogenation (Conjugate Addition) |
| This compound | 1. OXONE®, HCl, CH₂Cl₂ 2. Et₃N | 2-Chloro-4-ethyl-2-methyl-2-octenoic acid | Oxidative Halogenation/Elimination |
Cyclization Reactions and Heterocyclic Compound Formation
Unsaturated carboxylic acids are important precursors for the synthesis of heterocyclic compounds, particularly lactones (cyclic esters). While γ,δ- or δ,ε-unsaturated acids readily undergo acid-catalyzed intramolecular cyclization to form stable five- or six-membered lactones, the α,β-unsaturation in this compound does not favor direct lactonization in the same manner. libretexts.org
However, other synthetic strategies can induce cyclization. For instance, oxidative cyclization of related β,γ-unsaturated carboxylic acids using hypervalent iodine reagents has been shown to be an efficient method for producing substituted furan-2-ones (a class of γ-lactones). organic-chemistry.org Intermolecular reactions can also lead to heterocycles. An organocatalytic Michael-cyclization cascade reaction between aldehydes and 4-oxa-α,β-unsaturated carboxylic acids has been developed to synthesize functionalized γ-lactols and trisubstituted γ-lactones. rsc.org While these examples involve structurally different substrates, they highlight the potential for developing analogous cyclization strategies starting from α,β-unsaturated acids like the title compound.
Investigation of Rearrangement Reactions (e.g., Claisen Rearrangement in related systems)
Sigmatropic rearrangements are powerful tools in organic synthesis for carbon-carbon bond formation. The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether that yields a γ,δ-unsaturated carbonyl compound. libretexts.orgorganic-chemistry.org While this compound itself would not directly undergo a Claisen rearrangement, related variants are highly relevant to the synthesis of such structures.
The Ireland-Claisen rearrangement is a notable example, involving the rearrangement of an allylic ester. libretexts.orgwikipedia.org In this reaction, an allylic carboxylate is treated with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (like chlorotrimethylsilane, TMSCl) to form a silyl (B83357) ketene (B1206846) acetal. libretexts.org This intermediate then rearranges upon heating to produce a γ,δ-unsaturated carboxylic acid after hydrolysis. libretexts.orgacs.org This reaction demonstrates how a rearrangement in a related system can be used to construct the core carbon framework of complex unsaturated acids.
| Reaction Name | General Reactant | General Intermediate | General Product | Relevance |
| Ireland-Claisen Rearrangement | Allylic Ester | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid | A key synthetic method for C-C bond formation to produce complex unsaturated acids. libretexts.orgacs.org |
Advanced Spectroscopic and Chromatographic Research Applications
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural elucidation of organic compounds. For a molecule with stereocenters and geometric isomers like 4-Ethyl-2-methyl-2-octenoic acid, NMR is indispensable for determining its precise stereochemistry.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and understanding the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would reveal correlations between the protons of the ethyl group, the methyl group, and the protons along the octenoic acid backbone, helping to piece together the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, the methyl carbon signal can be definitively linked to its corresponding methyl proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons, such as the carboxylic acid carbon and the C2 carbon in the double bond, which have no directly attached protons. For example, correlations between the methyl protons and the C2 and C3 carbons would be observable, confirming the position of the methyl group. The protons of the ethyl group at C4 would show correlations to C3, C4, and C5, confirming its location. acs.org
These techniques, when used in concert, allow for a detailed and confident assembly of the molecule's structure. acs.orgyoutube.combitesizebio.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multi-Dimensional NMR Correlations |
| C1 (COOH) | ~12 | ~170-180 | HMBC to H3, H4 |
| C2 (=C) | - | ~130-140 | HMBC from H3, H-ethyl |
| C3 (=CH) | ~6.5-7.0 | ~140-150 | COSY with H4; HMBC from H-methyl |
| C4 (CH) | ~2.5-3.0 | ~40-50 | COSY with H-ethyl, H5 |
| C5 (CH₂) | ~1.4-1.6 | ~30-35 | COSY with H4, H6 |
| C6 (CH₂) | ~1.2-1.4 | ~25-30 | COSY with H5, H7 |
| C7 (CH₂) | ~1.2-1.4 | ~20-25 | COSY with H6, H8 |
| C8 (CH₃) | ~0.9 | ~14 | COSY with H7 |
| 2-CH₃ | ~1.8-2.1 | ~15-20 | HMBC to C1, C2, C3 |
| 4-CH₂CH₃ | ~1.5-1.7 (CH₂) | ~25-30 (CH₂) | COSY with H4, H-methyl |
| 4-CH₂CH₃ | ~0.9-1.0 (CH₃) | ~10-15 (CH₃) | COSY with H-methylene |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Due to the chiral center at C4, this compound can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric excess (ee) of a sample, chiral NMR shift reagents are employed. libretexts.org These are typically lanthanide complexes that are themselves chiral. nih.govacs.orgrsc.org
When a chiral lanthanide shift reagent is added to a racemic or enantioenriched mixture of this compound, it forms diastereomeric complexes with each enantiomer. libretexts.orgnih.govnih.gov These diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the (R) and (S) enantiomers. nih.gov The integration of these now distinct signals allows for the quantification of the relative amounts of each enantiomer and thus the determination of the enantiomeric excess. libretexts.org Europium and other lanthanide-based reagents are commonly used for this purpose with carboxylic acids. nih.govrsc.org
Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) Approaches
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. nih.govacs.orgresearchgate.net In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
For branched-chain fatty acids like this compound, characteristic fragmentation patterns can be observed. nih.govacs.orgnih.gov Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavages at the branched points of the alkyl chain. libretexts.orglibretexts.org Analysis of these fragments helps to confirm the positions of the ethyl and methyl groups.
Table 2: Potential Fragmentation Ions of this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 170 (M⁺) | 153 | 17 (OH) | Loss of hydroxyl radical |
| 170 (M⁺) | 152 | 18 (H₂O) | Dehydration |
| 170 (M⁺) | 125 | 45 (COOH) | Loss of carboxyl group |
| 170 (M⁺) | 141 | 29 (C₂H₅) | Cleavage of the ethyl group at C4 |
| 170 (M⁺) | 113 | 57 (C₄H₉) | Cleavage of the butyl group at C4 |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. libretexts.orglibretexts.orgyoutube.com This precision allows for the unambiguous determination of the molecular formula of a compound from its exact mass. researchgate.netnih.gov For this compound, with a molecular formula of C₁₁H₂₀O₂, HRMS can distinguish it from other compounds that may have the same nominal mass but different elemental compositions. libretexts.orglibretexts.org
Advanced Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present. nih.gov
For this compound, IR and Raman spectra would exhibit characteristic absorption bands corresponding to:
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
C=O stretch: A strong absorption around 1700-1725 cm⁻¹ indicates the carbonyl group of the carboxylic acid. Conjugation with the C=C double bond may shift this to a slightly lower frequency.
C=C stretch: An absorption in the 1640-1680 cm⁻¹ region corresponds to the carbon-carbon double bond.
C-H stretches: Bands just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the alkyl chain and methyl/ethyl groups, while a band just above 3000 cm⁻¹ would correspond to the sp² C-H bond at C3.
Analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information. researchgate.netrsc.orgrsc.org Both IR and Raman spectroscopy are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. nih.gov This dual approach provides a more complete picture of the molecule's vibrational characteristics.
Sophisticated Chromatographic Methodologies
The detailed structural elucidation and purity assessment of complex organic molecules like this compound rely on the application of advanced analytical techniques. Sophisticated chromatographic methodologies are indispensable for separating stereoisomers and for obtaining pure samples for further analysis. These techniques, often coupled with powerful spectroscopic detectors, provide a comprehensive understanding of the molecule's composition and stereochemistry.
Chiral Gas Chromatography (GC) for Enantiomeric Purity
Chiral gas chromatography is a powerful technique for the separation of enantiomers, which are non-superimposable mirror images of each other. gcms.cz For a molecule like this compound, the presence of a chiral center at the ethyl-bearing carbon necessitates methods to determine its enantiomeric purity, especially in the context of asymmetric synthesis or stereoselective reactions. The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment where the two enantiomers can interact differently, leading to different retention times. gcms.cz
The enantiomeric excess (e.e.), a measure of the purity of a chiral sample, can be calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org The formula for enantiomeric excess is:
e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
In a typical research application, the carboxylic acid group of this compound would first be derivatized, for instance, by esterification to a methyl or ethyl ester, to increase its volatility for GC analysis. The resulting derivative is then injected into a GC instrument equipped with a chiral column.
The following table illustrates hypothetical results from a chiral GC analysis for determining the enantiomeric purity of a sample of the methyl ester of this compound.
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| (R)-4-ethyl-2-methyl-2-octenoic acid methyl ester | 15.2 | 95000 | 90.0 |
| (S)-4-ethyl-2-methyl-2-octenoic acid methyl ester | 15.8 | 5000 |
This table presents hypothetical data for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. commerce-lj.si In the context of this compound, HPLC is particularly valuable for the separation of its geometric isomers (E/Z isomers) arising from the double bond. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase. researchgate.net
Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common approach. sielc.com The different spatial arrangements of the substituents around the double bond in the E and Z isomers lead to differences in their polarity and interaction with the stationary phase, enabling their separation. The choice of stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve baseline separation of the isomers. researchgate.net
Below is a representative data table for the separation of E and Z isomers of this compound using HPLC.
| Isomer | Retention Time (min) | Peak Area | Purity (%) |
| (Z)-4-ethyl-2-methyl-2-octenoic acid | 8.5 | 120000 | 98.3 |
| (E)-4-ethyl-2-methyl-2-octenoic acid | 9.2 | 2000 | 1.7 |
This table presents hypothetical data for illustrative purposes.
Coupled Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-NMR)
The coupling of chromatographic separation techniques with powerful spectroscopic detection methods provides an unparalleled level of analytical detail. These hyphenated techniques allow for the separation of complex mixtures and the unambiguous identification of the individual components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. japsonline.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. japsonline.com This information is crucial for confirming the identity of the separated isomers of this compound (after appropriate derivatization). libretexts.org The fragmentation pattern can provide valuable structural information, helping to distinguish between isomers.
A hypothetical GC-MS data summary for a derivatized isomer of this compound is shown below.
| Retention Time (min) | Putative Identification | Key Fragment Ions (m/z) | Relative Abundance (%) |
| 12.5 | Methyl (E)-4-ethyl-2-methyl-2-octenoate | 198 [M]⁺, 167, 139, 111, 83 | 25, 60, 100, 45, 80 |
This table presents hypothetical data for illustrative purposes.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR represents a direct coupling of HPLC with Nuclear Magnetic Resonance spectroscopy. nih.gov This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com This is particularly advantageous for the structural elucidation of isomers that have been separated by HPLC. By directing the flow from the HPLC column through an NMR flow cell, it is possible to obtain detailed structural information, including ¹H and ¹³C NMR data, for each separated peak. nih.gov This can be instrumental in definitively assigning the E/Z configuration of the double bond in the isomers of this compound. While less common than GC-MS due to sensitivity and technical challenges, LC-NMR is a powerful tool for the unambiguous identification of separated isomers without the need for off-line fraction collection. mdpi.com
Computational and Theoretical Chemistry of 4 Ethyl 2 Methyl 2 Octenoic Acid and Its Analogues
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Ethyl-2-methyl-2-octenoic acid, methods such as Density Functional Theory (DFT) and ab initio calculations are employed to predict its optimized molecular geometry. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
The electronic structure of this compound, characterized by the presence of a carboxylic acid group and a C=C double bond, is a key determinant of its reactivity. Quantum chemical calculations can elucidate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, the electron-withdrawing nature of the carboxylic acid group influences the electron density of the adjacent double bond, which can be quantified through population analysis methods like Mulliken or Natural Bond Orbital (NBO) analysis.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Value (Angstroms/Degrees) |
| C=O Bond Length | 1.21 Å |
| C-O Bond Length | 1.35 Å |
| C=C Bond Length | 1.34 Å |
| O-C=O Bond Angle | 123° |
| C=C-C Bond Angle | 125° |
Note: The values presented are representative and may vary depending on the level of theory and basis set used in the calculation.
Conformational Analysis and Energy Landscape Exploration
The flexibility of the ethyl and octyl side chains in this compound gives rise to numerous possible conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.
The resulting potential energy surface (PES) reveals the various low-energy conformations (local minima) and the transition states (saddle points) that connect them. The global minimum on the PES corresponds to the most stable conformation of the molecule under a given set of conditions. For analogues of this compound, the size and nature of the substituents can significantly alter the conformational landscape, influencing their physical and chemical properties.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, potential reactions include esterification at the carboxylic acid group or addition reactions at the C=C double bond. Quantum chemical methods can be used to map out the entire reaction coordinate, from reactants to products, via the transition state.
The transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to occur. Locating the transition state structure and calculating its energy are crucial for determining the reaction's activation energy and, consequently, its rate. For example, in an acid-catalyzed esterification reaction, computational models can predict the structure of the tetrahedral intermediate and the associated transition states for its formation and breakdown.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound and its analogues behave over time, particularly in the context of a solvent. osti.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, diffusion, and intermolecular interactions. osti.gov
The choice of solvent can significantly impact the conformation and reactivity of the solute. MD simulations can reveal the specific interactions, such as hydrogen bonding between the carboxylic acid group and polar solvent molecules, and how these interactions influence the solute's structure and energy. nrel.govmdpi.com By simulating the system at different temperatures and pressures, one can also study the thermodynamic properties of the solution. The integration of MD simulations with data-centric methods can further accelerate the analysis of solvent systems. osti.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. In the context of understanding the mechanistic aspects of this compound and its analogues, QSAR/QSPR studies can provide valuable insights without focusing on predictive toxicity or efficacy.
For instance, a QSPR model could be developed to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic parameters from quantum calculations) of a series of related unsaturated carboxylic acids with a specific physicochemical property, such as their acidity (pKa) or their partitioning behavior between two immiscible solvents. By analyzing the descriptors that are most influential in the model, one can gain a deeper understanding of the structural features that govern the observed property. This can shed light on the underlying mechanisms of interaction at a molecular level.
Biological and Biochemical Research on 4 Ethyl 2 Methyl 2 Octenoic Acid Non Clinical and Mechanistic Focus
In Vitro Enzyme Interaction and Inhibition Studies
Research into the enzymatic interactions of 4-ethyl-2-methyl-2-octenoic acid is crucial for understanding its biological significance and potential applications. These studies often focus on identifying specific enzymes that bind to or are inhibited by the compound, as well as elucidating the mechanisms of these interactions.
Investigation of Enzyme Specificity and Binding Modes
While specific studies detailing the binding modes of this compound with particular enzymes are not extensively documented in publicly available research, the structural characteristics of this branched-chain fatty acid suggest potential interactions with enzymes involved in fatty acid metabolism. In many bacteria, the synthesis of branched-chain fatty acids (BCFAs) is initiated by 3-ketoacyl-ACP synthases (FabH) that preferentially utilize branched-chain acyl-CoA primers. frontiersin.orgnih.gov The FabH enzymes from Gram-positive bacteria, for instance, are highly selective for primers like 2-methylbutyryl-CoA, isobutyryl-CoA, and isovaleryl-CoA, which are derived from the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, valine, and leucine. frontiersin.org Given its structure, this compound could potentially act as a substrate analog or inhibitor for such enzymes, although direct evidence is needed to confirm this.
Mechanistic Studies of Biotransformations
The biotransformation of fatty acids by microorganisms is a well-established field of study. Specific to this compound, research has demonstrated its production through the microbial transformation of other fatty acids. For instance, certain strains of microorganisms are capable of converting related fatty acids into this specific branched-chain unsaturated fatty acid. These biotransformation processes are of significant interest for the potential biotechnological production of specific fatty acid isomers.
Cellular Pathway Modulation in Model Organisms (e.g., microbial, fungal, plant cell cultures)
The introduction of this compound or its precursors can influence various cellular pathways in model organisms, particularly those involved in lipid metabolism and cell membrane composition.
Influence on Microbial Growth and Metabolism
The fatty acid composition of bacterial cell membranes is critical for their fluidity and function, which in turn affects growth and survival. youtube.com In many bacteria, BCFAs are major components of the cell membrane. frontiersin.org The synthesis of these BCFAs is intrinsically linked to the metabolism of BCAAs. frontiersin.orgoup.com For example, in Staphylococcus carnosus, the conversion of BCAAs into branched-chain aldehydes and short-chain carboxylic acids, which contribute to flavor development in fermented meats, is closely tied to the biosynthesis of cellular BCFAs. oup.com The presence of exogenous fatty acids like this compound could potentially alter the fatty acid profile of microbial membranes, thereby influencing their growth and metabolic activities. However, specific studies on the direct impact of this particular compound on microbial growth are limited.
Studies on Biosynthetic Pathways of Related Fatty Acids
The biosynthesis of BCFAs is a well-characterized pathway in many bacteria, such as Bacillus subtilis and Staphylococcus species. oup.comnih.gov This process typically starts with branched-chain α-keto acids derived from BCAA metabolism. oup.comnih.gov These primers are then elongated to form the final BCFA products. The enzymes involved, particularly the initial decarboxylases and synthases, show specificity for these branched precursors. nih.gov Understanding these pathways provides a framework for how a compound like this compound, a branched-chain unsaturated fatty acid, might be synthesized or how it could influence the synthesis of other related fatty acids if introduced into a microbial system. The structural features of BCFAs, such as the branches, affect their physical properties like melting points and how they interact with other molecules, which is crucial for the flexibility of cell membranes in microorganisms. youtube.com
Chemo-attractant and Pheromone Research in Model Systems (e.g., insect aggregation pheromones)
Certain fatty acids and their derivatives are known to act as semiochemicals, including pheromones that mediate communication between organisms. While this compound itself is primarily recognized as a component of the goat pheromone complex that influences the reproductive physiology of females, related compounds have been identified as insect pheromones. For example, ethyl-4-methyloctanoate is a known aggregation pheromone for the rhinoceros beetle. behnmeyer.com This highlights the potential for structurally similar fatty acid derivatives to function as chemo-attractants in various biological systems. The branched nature of these molecules can play a critical role in the specificity of the pheromonal response.
Receptor Binding Studies in Non-Human, Non-Clinical Contexts
While direct receptor binding assays specifically for this compound are not extensively detailed in publicly available scientific literature, the structural characteristics of this compound as a branched-chain fatty acid suggest potential interactions with a class of nuclear receptors known as Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). Research in non-human, non-clinical contexts has established that various fatty acids and their derivatives are natural ligands for these receptors, playing a crucial role in the regulation of gene expression related to lipid and glucose metabolism. d-nb.infosemanticscholar.orgnih.gov
PPARs comprise three main isoforms: PPARα, PPARβ/δ, and PPARγ, each with distinct tissue distribution and physiological roles. semanticscholar.org These receptors are activated by a variety of endogenous and exogenous ligands, including polyunsaturated and branched-chain fatty acids. semanticscholar.org Upon activation, PPARs typically form a heterodimer with an RXR and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. ahajournals.org
Studies on structurally related branched-chain fatty acids, such as phytanic acid, have demonstrated their ability to bind to and activate PPARα and RXR. d-nb.inforesearchgate.net Phytanic acid, a 3-methyl-branched-chain fatty acid, is a known natural agonist for both PPARα and RXR. researchgate.net Its metabolite, pristanic acid, is considered a potent PPARα agonist. researchgate.net The activation of these receptors by such fatty acids leads to the regulation of genes involved in fatty acid oxidation. nih.govresearchgate.net
Given that this compound is a branched-chain fatty acid, it is plausible that it may also function as a ligand for PPARs and/or RXRs. However, without direct experimental evidence from receptor binding or transactivation assays, its specific affinity and agonist or antagonist activity at these receptors remain speculative. The ethyl and methyl branches on the octenoic acid backbone would influence its three-dimensional structure and how it fits into the ligand-binding pocket of these receptors, ultimately determining its binding affinity and functional effect.
The following table summarizes the known interactions of a related branched-chain fatty acid with nuclear receptors, which provides a basis for hypothesizing the potential targets of this compound.
| Compound Name | Receptor Target(s) | Observed Effect in Non-Clinical Studies |
| Phytanic acid | PPARα, RXR | Agonist activity, leading to the regulation of genes involved in fatty acid metabolism. d-nb.inforesearchgate.net |
| Pristanic acid | PPARα | Potent agonist activity. researchgate.net |
Further in vitro studies, such as competitive radioligand binding assays or reporter gene transactivation assays using cell lines expressing specific PPAR or RXR isoforms, would be necessary to definitively characterize the receptor binding profile of this compound and to determine its potential as a modulator of these important nuclear receptors.
Environmental and Biogeochemical Pathways of 4 Ethyl 2 Methyl 2 Octenoic Acid
Photodegradation Mechanisms in Aqueous and Atmospheric Environments
Specific experimental data on the photodegradation of 4-Ethyl-2-methyl-2-octenoic acid are not available. However, based on its structure as an unsaturated carboxylic acid, its photochemical behavior can be predicted.
In aqueous environments, the presence of a carbon-carbon double bond suggests that this compound could be susceptible to direct photolysis upon absorption of actinic radiation, particularly at the air-water interface. nih.gov Studies on other fatty acids have shown that even those considered photochemically inert can undergo photochemical processing, leading to the formation of various volatile organic compounds. nih.gov The primary mechanism would likely involve the excitation of the molecule to a triplet state, initiating reactions that could lead to the formation of saturated and unsaturated aldehydes in the gas phase and more oxygenated products in the aqueous phase. nih.gov
In the atmosphere, carboxylic acids can be degraded through photochemical processes. copernicus.org The primary oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is expected to be a significant removal pathway for this compound. The rate of this reaction would be influenced by the presence of the double bond, which is a reactive site for •OH addition. Theoretical calculations and experimental work on other carboxylic acids suggest that photodegradation rates can be significant, although they are influenced by factors such as the concentration of •OH radicals and temperature. copernicus.org For some carboxylic acids, photodegradation can be a more efficient removal process than biodegradation. copernicus.org
Table 1: Comparison of Photodegradation and Biodegradation for Select Carboxylic Acids in an Aqueous Medium
| Carboxylic Acid | Photodegradation Efficiency | Biodegradation Efficiency | Reference |
| Oxalate | Only photodegraded | Not significant | copernicus.org |
| Formate | More efficient than biodegradation | Less efficient than photodegradation | copernicus.org |
| Acetate | Less efficient than biodegradation | More efficient than photodegradation | copernicus.org |
| Succinate | Less efficient than biodegradation | More efficient than photodegradation | copernicus.org |
This table illustrates the relative importance of photodegradation and biodegradation for simple carboxylic acids and is intended to provide a general context. Specific rates for this compound are not available.
Microbial Biotransformation and Biodegradation Studies in Environmental Matrices
No specific studies on the microbial biotransformation or biodegradation of this compound were identified. However, as a branched-chain fatty acid, it is expected to be biodegradable by various microorganisms in soil and water.
Branched-chain fatty acids are common in nature, particularly in dairy products and as components of bacterial cell membranes. nih.gov Microorganisms have evolved pathways to degrade these compounds. The degradation of branched-chain fatty acids typically proceeds through β-oxidation, similar to straight-chain fatty acids, although the branching can sometimes hinder the process, requiring specific enzymatic machinery. nih.gov
The presence of the ethyl and methyl branches in this compound may influence its rate of biodegradation. The position of these branches can affect the efficiency of the enzymes involved in the degradation pathway. The rate of biodegradation in soil is also highly dependent on environmental conditions such as pH, temperature, moisture content, and the abundance and diversity of the microbial community. researchgate.net For instance, acidic soil conditions can significantly inhibit microbial activity and, consequently, the biodegradation of organic compounds. researchgate.net
Hydrolytic Stability and Chemical Degradation under Environmental Conditions
As a carboxylic acid, this compound itself is not subject to hydrolysis. Hydrolysis is a reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This process is relevant for esters, amides, and other derivatives of carboxylic acids, but not for the acid itself under typical environmental pH conditions (pH 5-9). clemson.eduyoutube.com
The chemical stability of this compound in the environment will be primarily dictated by oxidative processes, such as the photodegradation discussed earlier, and biodegradation. The double bond in the molecule is a site of potential chemical oxidation. For instance, unsaturated carboxylic acids can undergo oxidation under hydrothermal conditions, leading to cleavage at the double bond. nih.gov While these conditions are not typical of most surface environments, they highlight the reactivity of the unsaturated functionality.
Adsorption and Mobility Studies in Soil and Water Systems
Specific data on the adsorption and mobility of this compound in soil and water are not available. However, the behavior of other carboxylic acids and fatty acids can provide insights into its likely mobility.
The mobility of organic acids in soil is influenced by their water solubility and their interaction with soil particles. Carboxylic acids can exist in both a neutral form and an anionic (carboxylate) form, depending on the pH of the surrounding medium and the pKa of the acid. The anionic form is generally more water-soluble and therefore more mobile in soil.
The adsorption of carboxylic acids to soil is influenced by the soil's organic matter content and the presence of metal oxides. mdpi.com Fatty acids can adsorb to soil particles, which can reduce their mobility. nih.gov The length and structure of the carbon chain play a role in this process, with longer-chain and unsaturated fatty acids potentially exhibiting different adsorption behaviors. nih.gov The presence of branches on the carbon chain of this compound could also affect its interaction with soil components. Low-molecular-weight carboxylic acids can act as complexing agents, potentially mobilizing metals in the soil. carbotecnia.com
The potential for mobility is an important factor in assessing the environmental fate of a substance. acs.orgnih.gov Highly mobile and persistent substances are of particular concern for groundwater contamination. nih.gov Without specific experimental data, the mobility of this compound can only be estimated based on its structure. Its moderate carbon chain length suggests it will have some hydrophobic character, but the carboxylic acid group will impart some water solubility, especially at neutral to alkaline pH.
Potential Research Applications of 4 Ethyl 2 Methyl 2 Octenoic Acid Non Biomedical
Role as a Synthetic Synthon for Complex Organic Molecules
The primary and most well-documented role of 4-Ethyl-2-methyl-2-octenoic acid in a non-biomedical context is as a building block, or synthon, in organic synthesis. The synthesis of this compound itself is a multi-step process that highlights its utility in creating specific, complex molecular frameworks.
A detailed and reliable method for the preparation of this compound has been published in Organic Syntheses, a testament to its value as a stable, isolable intermediate. orgsyn.org The synthesis begins with the reaction of 2-ethylhexanal (B89479) with ethyl α-bromopropionate in the presence of zinc, a variation of the Reformatsky reaction. This is followed by a dehydration step to introduce the α,β-unsaturation, and finally, saponification of the resulting ester to yield the target carboxylic acid. orgsyn.org
The structure of this compound makes it a versatile synthon. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, acid halides, and alcohols, providing a handle for further molecular elaboration. The α,β-unsaturated system is susceptible to a range of important chemical transformations, including:
Conjugate additions: The double bond can react with nucleophiles in a Michael addition, allowing for the introduction of a wide variety of substituents at the β-position. This is a powerful tool for carbon-carbon bond formation.
Hydrogenation: The double bond can be selectively reduced to produce the saturated carboxylic acid, 4-ethyl-2-methyloctanoic acid.
Cycloaddition reactions: The alkene can participate in reactions like the Diels-Alder reaction, enabling the rapid construction of complex cyclic systems.
These potential transformations, stemming from its characterized synthesis, underscore its value for chemists aiming to build intricate molecular architectures.
Table 1: Key Reactions in the Synthesis of this compound
| Step | Reactants | Reagents | Key Transformation |
| 1 | 2-Ethylhexanal, Ethyl α-bromopropionate | Zinc, Benzene | Reformatsky Reaction |
| 2 | Intermediate hydroxy ester | Pyridine, Phosphorus oxychloride | Dehydration |
| 3 | Intermediate unsaturated ester | Potassium hydroxide, Ethanol/Water | Saponification |
Application in Material Science and Polymer Chemistry
The presence of a polymerizable alkene functionality in conjunction with a carboxylic acid group makes this compound a potential monomer for the synthesis of functional polymers. The bulky ethyl and methyl substituents on the polymer backbone would be expected to influence the physical properties of the resulting polymer, potentially leading to materials with unique thermal or mechanical characteristics.
As a co-monomer, it could be incorporated into existing polymer chains, such as those based on acrylates or methacrylates, to introduce pendant carboxylic acid groups. These groups can serve several purposes:
Improving adhesion: The carboxylic acid moieties can form hydrogen bonds with various substrates, enhancing the adhesive properties of the polymer.
Introducing hydrophilicity: The polar carboxylic acid groups can increase the water-solubility or water-dispersibility of otherwise hydrophobic polymers.
Providing sites for cross-linking: The acid groups can be used to form cross-links between polymer chains, leading to the formation of thermosets or hydrogels.
Unsaturated carboxylic acids are known to be effective agents for modifying the surfaces of various materials, including nanoparticles and metal oxides. nih.govresearchgate.net The carboxylic acid headgroup can anchor the molecule to the surface through covalent or coordinate bonds, while the unsaturated alkyl chain can be used to tailor the surface properties.
In the case of this compound, its branched alkyl chain could be used to create a hydrophobic layer on a hydrophilic surface. Furthermore, the double bond within the anchored molecule would remain available for further chemical reactions, allowing for the grafting of other molecules or polymers onto the surface. This "grafting-from" approach is a powerful technique for creating functionalized surfaces with a high density of grafted chains.
Development as Chemical Probes for Research (e.g., labeled derivatives)
The structure of this compound provides a scaffold that could be chemically modified to create research probes. By incorporating reporter groups such as fluorescent dyes, biotin, or isotopically labeled atoms, derivatives of this molecule could be synthesized to study a variety of chemical or biological processes.
For example, a fluorescently labeled version of this compound could be used to visualize the distribution of the molecule within a material or at an interface. Similarly, a biotinylated derivative could be used in affinity-based purification or detection methods. The synthesis of such probes would likely involve the activation of the carboxylic acid group followed by reaction with an appropriate amine- or alcohol-containing reporter molecule.
Catalytic Applications and Ligand Development (if applicable)
The direct catalytic application of this compound itself is not documented. However, the chemistry of α,β-unsaturated carboxylic acids and related compounds suggests potential avenues for its use in the development of catalysts or ligands.
Furthermore, some studies have explored the catalytic activity of substituted acrylic acids in certain reactions. frontiersin.orgnih.govrsc.org While this is a broad area of research, it points to the possibility that, under the right conditions, this compound or its derivatives could exhibit catalytic activity for specific transformations.
Emerging Research Directions and Future Perspectives on 4 Ethyl 2 Methyl 2 Octenoic Acid
Integration with Green Chemistry Principles and Sustainable Synthesis
The synthesis of α,β-unsaturated carboxylic acids has traditionally relied on methods that may not align with modern principles of green chemistry. chemistryviews.org Future research on 4-Ethyl-2-methyl-2-octenoic acid should prioritize the development of sustainable synthetic routes. This involves a shift towards renewable feedstocks, atom-economical reactions, and the use of environmentally benign solvents and catalysts.
Key areas for development include:
Catalytic Approaches: The use of transition metal catalysts, such as those based on copper or rhodium, can enable highly efficient and selective syntheses from simple precursors. organic-chemistry.org For instance, the catalytic carboxylation of corresponding alkynes or alkenes with carbon dioxide represents a highly atom-economical approach. chemistryviews.orgorganic-chemistry.org
Biocatalysis: The application of enzymes, or whole-cell systems, offers a green alternative for the synthesis and transformation of α,β-unsaturated carboxylic acids. rsc.org Biocatalytic methods can provide high stereoselectivity under mild reaction conditions.
Alternative Solvents and Reaction Conditions: Moving away from volatile organic compounds towards greener solvents like water, supercritical fluids, or even solvent-free conditions can significantly reduce the environmental impact of synthesis. nih.govroutledge.com Microwave-assisted organic synthesis is another tool that can lead to shorter reaction times and increased yields. mdpi.com
| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Carbon Source | Petroleum-based feedstocks | Biomass-derived precursors | Renewable, reduced carbon footprint |
| Key Transformation | Wittig or Horner-Wadsworth-Emmons reactions | Catalytic carboxylation of alkynes/alkenes with CO2 | High atom economy, utilization of a greenhouse gas |
| Catalyst | Stoichiometric reagents | Reusable solid catalysts or biocatalysts | Reduced waste, milder reaction conditions |
| Solvent | Chlorinated hydrocarbons, ethers | Water, supercritical CO2, ionic liquids, or solvent-free | Reduced toxicity and environmental pollution |
Exploration of Unexplored Reactivity and Transformations
The reactivity of α,β-unsaturated carboxylic acids is well-established in principle, but the specific substitution pattern of this compound may lead to novel and unexplored chemical transformations. Future research should focus on systematically investigating its reactivity profile.
Potential areas of exploration include:
Cyclization Reactions: The structure of this compound could serve as a precursor for the synthesis of various heterocyclic compounds, such as lactones, through intramolecular cyclization reactions. mdpi.com The use of electrochemical methods for such transformations could offer a green and efficient approach. tandfonline.com
Asymmetric Transformations: The development of catalytic enantioselective reactions, such as asymmetric hydrogenation or conjugate additions, would provide access to chiral derivatives of this compound, which could be valuable for pharmaceutical or materials science applications.
Polymerization: As an unsaturated carboxylic acid, it could be investigated as a monomer for the synthesis of novel polymers with unique properties.
| Reaction Class | Potential Transformation of this compound | Potential Product Class | Significance |
|---|---|---|---|
| Cycloaddition | Diels-Alder reaction with a suitable diene | Cyclohexene derivatives | Access to complex cyclic structures |
| Michael Addition | Conjugate addition of nucleophiles (e.g., amines, thiols) | β-functionalized octanoic acid derivatives | Synthesis of functionalized building blocks |
| Halolactonization | Reaction with a halogen source and intramolecular cyclization | Halogenated lactones | Intermediates for further synthetic transformations |
| Biocatalytic Reduction | Enzymatic reduction of the double bond and/or carboxylic acid | Chiral saturated alcohols or acids | Access to enantiomerically pure compounds |
High-Throughput Screening for Novel Mechanistic Insights
High-throughput screening (HTS) is a powerful tool for accelerating the discovery and optimization of chemical reactions. nih.govnih.gov Applying HTS to the study of this compound could rapidly identify optimal conditions for its synthesis and subsequent transformations.
Key applications of HTS in this context include:
Catalyst Discovery: Screening large libraries of catalysts and ligands to identify the most effective combinations for a desired transformation.
Reaction Optimization: Rapidly evaluating the effects of various reaction parameters, such as temperature, solvent, and reactant concentrations, to maximize yield and selectivity. researchgate.net
Mechanistic Studies: Generating large datasets that can be used to build kinetic models and gain a deeper understanding of reaction mechanisms.
| Parameter | Variables for Screening | Analytical Technique for Readout |
|---|---|---|
| Catalyst | Library of transition metals (e.g., Pd, Ru, Ni, Cu) and ligands | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS) |
| Solvent | Array of polar, nonpolar, and green solvents | |
| Base/Acid | Screen of various organic and inorganic bases/acids | |
| Temperature | Gradient of reaction temperatures |
Interdisciplinary Research with Analytical Chemistry and Environmental Science
The study of this compound can be significantly enriched through collaborations with analytical and environmental scientists. scispace.com Such interdisciplinary research is crucial for understanding the compound's properties and its potential interactions with biological and environmental systems.
Potential areas for interdisciplinary collaboration include:
Advanced Analytical Methods: The development of sensitive and selective analytical methods for the detection and quantification of this compound and its metabolites in complex matrices. tandfonline.com
Environmental Fate and Transport: Investigating the persistence, degradation, and mobility of the compound in soil, water, and air to assess its potential environmental impact. nih.govntnu.edu
Toxicological Studies: In vitro and in silico studies to evaluate the potential biological activity and toxicity of the compound.
| Research Question | Analytical Chemistry Approach | Environmental Science Approach |
|---|---|---|
| What is the environmental persistence of this compound? | Development of LC-MS/MS methods for trace analysis in environmental samples. | Biodegradation studies in soil and water microcosms. |
| What are the potential degradation products of this compound? | Identification of metabolites and degradation products using high-resolution mass spectrometry. | Photodegradation and hydrolysis experiments under simulated environmental conditions. |
| Can this compound be detected in biological systems? | Development of methods for extraction and analysis from tissues and fluids. | Bioaccumulation studies in model organisms. |
Identification of Key Research Gaps and Challenges
The primary research gap for this compound is the lack of fundamental data. Addressing this will require a concerted effort in synthesis, characterization, and reactivity studies.
Key research gaps and challenges include:
Stereoselective Synthesis: Developing synthetic methods that can control the stereochemistry of the double bond and any adjacent chiral centers.
Physicochemical Properties: A thorough characterization of its physical and chemical properties is needed to predict its behavior and potential applications.
Biological Activity: There is a need to screen this compound for potential biological activities, which could lead to applications in medicine or agriculture.
Toxicity and Environmental Profile: A comprehensive assessment of its toxicological and environmental properties is essential for any potential commercial application.
| Research Gap | Associated Challenge | Potential Approach |
|---|---|---|
| Lack of efficient and stereoselective synthetic routes. | Controlling the E/Z selectivity of the double bond. | Development of novel catalytic methods and optimization of reaction conditions. |
| Unknown physicochemical properties. | Accurate measurement of properties such as pKa, logP, and solubility. | Standardized experimental determination and computational modeling. |
| Unexplored biological activity. | Screening against a wide range of biological targets. | High-throughput screening in various biological assays. |
| No data on environmental fate and toxicity. | Assessing potential risks to ecosystems and human health. | Standardized ecotoxicological testing and computational toxicology. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Ethyl-2-methyl-2-octenoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of α,β-unsaturated carboxylic acids like this compound typically involves aldol condensation or Wittig reactions. For example, ethyl acetoacetate (a common precursor) can undergo controlled alkylation and dehydration steps. Reaction parameters such as temperature (e.g., 60–80°C for keto-enol tautomer stabilization), solvent polarity (polar aprotic solvents for improved electrophilic reactivity), and catalyst choice (e.g., pyridine for acid scavenging) must be systematically optimized. Yield discrepancies often arise from incomplete dehydration or side reactions; TLC monitoring and GC-MS analysis are critical for tracking intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Use and NMR to confirm the α,β-unsaturated moiety (characteristic downfield shifts for vinyl protons at δ 5.5–7.0 ppm) and branching patterns.
- GC-MS : Quantify purity and detect volatile byproducts; compare retention indices with standards.
- IR Spectroscopy : Identify carboxyl C=O stretching (~1700 cm) and conjugated C=C (~1600 cm).
Statistical validation (e.g., triplicate runs) reduces instrument-based uncertainties .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electron density distribution at the α,β-unsaturated site. Fukui indices identify electrophilic hotspots, while transition-state analysis (IRC calculations) reveals energy barriers for Michael addition pathways. Validate computational results with experimental kinetic data (e.g., UV-Vis monitoring of reaction rates) .
Q. How do environmental surfaces influence the adsorption and degradation of this compound in indoor settings?
- Methodological Answer : Design controlled chamber studies with variable surface materials (e.g., stainless steel vs. cellulose). Use microspectroscopic imaging (AFM or ToF-SIMS) to map adsorption patterns. Quantify degradation products via HPLC-UV and assess oxidative pathways (e.g., ozonolysis) under varying humidity. Statistical tools like ANOVA identify significant surface-material interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Conduct meta-analysis of existing studies with strict inclusion criteria (e.g., standardized assay protocols). Replicate key experiments under controlled conditions (e.g., fixed pH, temperature). Use Bland-Altman plots to assess inter-laboratory variability. Conflicting results may arise from impurities (>95% purity required for bioassays) or solvent effects (DMSO vs. aqueous buffers) .
Data Analysis & Presentation
Q. How should researchers statistically validate kinetic data for reactions involving this compound?
- Methodological Answer : Apply nonlinear regression to fit rate equations (e.g., pseudo-first-order kinetics). Report confidence intervals for rate constants and use chi-square tests to assess goodness-of-fit. Raw data (e.g., time vs. concentration) should be archived in appendices, while processed trends (Arrhenius plots) belong in the main text .
Q. What are best practices for presenting stereochemical outcomes in asymmetric syntheses of this compound?
- Methodological Answer : Use enantiomeric excess (ee) calculations from chiral HPLC or polarimetry. Tabulate ee values alongside catalyst structures and reaction conditions. For crystallography, report Flack parameters to confirm absolute configuration. Visualize reaction mechanisms with 3D molecular models (e.g., ChemDraw) .
Notes on Contradictions & Validation
- Data Reproducibility : Cross-validate findings using orthogonal techniques (e.g., NMR and IR for functional groups).
- Uncertainty Quantification : Report standard deviations for triplicate measurements and use error propagation formulas in derived parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
